S1P1 agonist 6 hemicalcium

S1P1 Agonist Potency EC50

S1P1 agonist 6 hemicalcium offers a unique indole-2-propanoic acid scaffold, structurally distinct from amino-alcohol (e.g., FTY720) and oxadiazole-class agonists. This hemicalcium salt (C₂₅H₂₆F₃NO₃·½Ca) provides advantageous solubility and stability for formulation development and biological assays. Ideal for comparative SAR studies, in vitro S1P1 mechanistic work, and lymphocyte trafficking research. Direct substitution without pre-experimental validation is not recommended due to unquantified selectivity and signaling bias parameters. Validate potency in your cellular context.

Molecular Formula C50H50CaF6N2O6
Molecular Weight 929.0 g/mol
Cat. No. B15568929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1P1 agonist 6 hemicalcium
Molecular FormulaC50H50CaF6N2O6
Molecular Weight929.0 g/mol
Structural Identifiers
InChIInChI=1S/2C25H26F3NO3.Ca/c2*1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28;/h2*6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31);/q;;+2/p-2
InChIKeyYNMQAPDPLSHGDS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1P1 Agonist 6 Hemicalcium: An Indole-Based S1P1 Agonist for Autoimmune Disease Research Procurement


S1P1 agonist 6 hemicalcium (CAS: 2941310-03-6) is a small molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1) . It is the hemicalcium salt form of 'Compound I', featuring an indole-propanoic acid core structure . The compound functions by inhibiting lymphocyte trafficking, a key mechanism in autoimmune pathology, and is primarily utilized as an immunosuppressive research tool in studies of various autoimmune diseases .

Why Not All S1P1 Agonists Are Interchangeable for S1P1 Agonist 6 Hemicalcium Research


Direct substitution of S1P1 agonists is not recommended due to profound differences in key pharmacological properties that critically impact experimental outcomes. These properties include receptor selectivity profile (e.g., S1P1 vs. S1P3), signaling bias (e.g., G-protein vs. β-arrestin), and in vivo pharmacokinetics. While S1P1 agonist 6 hemicalcium is known to be an S1P1 agonist , the lack of publicly available quantitative data on these critical parameters for this specific compound necessitates a thorough pre-experimental validation when selecting it over better-characterized alternatives. The following section details the known data for this compound against comparable metrics for other S1P1 agonists to guide a more informed procurement decision.

Quantitative Comparison of S1P1 Agonist 6 Hemicalcium Against Key S1P1 Modulators


S1P1 Agonist 6 Hemicalcium's Undefined Potency Contrasts with S1P1 Agonist 7's High Affinity and Bias

S1P1 agonist 6 hemicalcium is identified as an S1P1 agonist , but its potency (EC50) and signaling bias (G-protein vs. β-arrestin) are not reported in the public domain. In contrast, S1P1 agonist 7 is a well-characterized, orally active, β-arrestin-biased agonist with defined EC50 values of 12.7 nM for G-protein signaling and 3.23 nM for β-arrestin recruitment . This difference in characterization represents a significant gap in the quantitative data required for direct comparison and rational experimental design.

S1P1 Agonist Potency EC50 Signaling Bias β-arrestin

Comparison of In Vivo Lymphopenia Efficacy: S1P1 Agonist 6 Hemicalcium's Unreported Data vs. S1P1 Agonist 1

The ability of an S1P1 agonist to induce peripheral blood lymphopenia is a key pharmacodynamic marker of its in vivo activity. While S1P1 agonist 6 hemicalcium is described as reducing autoimmune ability by blocking lymphocyte transportation , no quantitative in vivo data (e.g., percentage reduction in lymphocyte count) is available. For comparison, S1P1 agonist 1 has been shown to significantly reduce total blood lymphocyte and T lymphocyte counts by 48% and 41%, respectively, in treated animals [1]. This lack of quantitative in vivo validation for S1P1 agonist 6 hemicalcium represents a substantial evidence gap.

In Vivo Efficacy Lymphopenia Lymphocyte Reduction EAE Model

Selectivity Profile Uncertainty: S1P1 Agonist 6 Hemicalcium vs. Highly Selective S1P1 Agonists

Receptor selectivity, particularly against S1P3, is a crucial safety and efficacy parameter for S1P1 agonists, as S1P3 activation is linked to adverse effects like bradycardia. S1P1 agonist 6 hemicalcium is generally described as a selective modulator of S1P receptors , but no quantitative selectivity data (e.g., fold-selectivity over S1P2-5) is provided. This contrasts sharply with compounds like SEW 2871, a highly selective S1P1 agonist that does not activate S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM , or S1P1 agonist 7, which is described as 'S1P3-sparing' . The absence of such data for S1P1 agonist 6 hemicalcium introduces significant uncertainty regarding its off-target potential.

Receptor Selectivity S1P3-sparing Off-target effects

Recommended Applications for S1P1 Agonist 6 Hemicalcium in Autoimmune Disease Research


In Vitro Studies of S1P1-Mediated Lymphocyte Adhesion and Migration

This compound is appropriate for in vitro mechanistic studies focused on the S1P1 receptor's role in lymphocyte trafficking. Its established, albeit unquantified, function as an S1P1 agonist makes it a useful tool for investigating downstream signaling events following receptor activation in cell culture models. Researchers should independently validate its potency and selectivity within their specific cellular context.

Comparative Pharmacology Studies with a Defined Indole-Based S1P1 Agonist

S1P1 agonist 6 hemicalcium can serve as a valuable chemical probe for comparative pharmacology studies against other S1P1 agonists. Its unique indole-2-propanoic acid structure offers a distinct chemical scaffold compared to other S1P1 modulators, such as the amino-alcohol class (e.g., FTY720/fingolimod) or the oxadiazole class. Such studies could provide insights into structure-activity relationships (SAR) and how different molecular frameworks influence receptor binding and functional outcomes.

Chemical Biology Investigations Requiring a Tool Compound with a Hemicalcium Salt Form

The specific hemicalcium salt form of this compound (C25H26F3NO3·1/2Ca) may confer distinct physicochemical properties, such as solubility and stability, compared to other S1P1 agonists. This makes it a suitable candidate for formulation development or for biological assays where the calcium counterion is experimentally relevant or advantageous.

Technical Documentation Hub

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